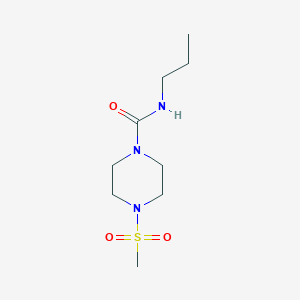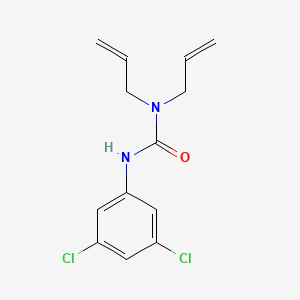![molecular formula C18H21N3O5S B5368971 3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as DMPSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Additionally, future directions for research on DMPSB will be discussed.
Mecanismo De Acción
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid exerts its effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. Additionally, this compound inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF). In the brain, this compound enhances memory and learning by modulating the activity of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In the brain, this compound enhances memory and learning by modulating the activity of neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid has several advantages for lab experiments, including its ability to induce apoptosis and inhibit angiogenesis in cancer cells, its ability to enhance memory and learning in the brain, and its potential as a drug discovery tool. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid. One area of research could be to investigate the potential of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further research could be conducted to optimize the synthesis process of this compound and to develop more efficient methods of producing the compound. Finally, more research could be conducted to investigate the potential side effects and toxicity of this compound at different doses.
Métodos De Síntesis
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 3-(dimethylamino)pyridine, which is then reacted with 5-bromo-2-hydroxybenzoic acid to form 3-(6-bromo-3-pyridyl)-5-hydroxybenzoic acid. This compound is then reacted with morpholine and p-toluenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to enhance memory and learning by modulating the activity of neurotransmitters. Additionally, this compound has been studied for its potential as a drug discovery tool, as it can be used to screen for potential drug candidates.
Propiedades
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-20(2)17-4-3-13(12-19-17)14-9-15(18(22)23)11-16(10-14)27(24,25)21-5-7-26-8-6-21/h3-4,9-12H,5-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWFZZYBZHGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5368896.png)
![5-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5368901.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)

![N-(4-isopropylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5368947.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)